

Application Note: Quantification of Glyphosate Isopropylammonium using Competitive ELISA

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Compound of Interest		
Compound Name:	Glyphosate isopropylammonium	
Cat. No.:	B15580403	Get Quote

Introduction

Glyphosate, a broad-spectrum systemic herbicide, is widely used in agriculture and weed control.[1] Its extensive use has raised concerns about its potential impact on human health and the environment, leading to an increased need for sensitive and reliable detection methods.[1] This application note describes a detailed protocol for the quantitative analysis of **glyphosate isopropylammonium** in aqueous samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay is based on the competition between free glyphosate in the sample and a glyphosate-enzyme conjugate for a limited number of specific antibody binding sites.[1] The intensity of the color developed is inversely proportional to the concentration of glyphosate in the sample.[1]

Principle of the Assay

The competitive ELISA for glyphosate involves several key steps. First, standards, controls, and samples undergo a derivatization step.[1][2] The microtiter plate wells are coated with a secondary antibody (e.g., goat anti-rabbit).[1] The derivatized samples, along with a glyphosate-specific primary antibody, are added to the wells. Free glyphosate in the sample competes with a fixed amount of glyphosate-enzyme conjugate for binding to the primary antibody. After incubation, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme conjugate bound to the antibody to produce a colorimetric signal.[1] The absorbance is read at 450 nm, and the concentration of glyphosate is determined



by comparing the sample absorbance to a standard curve generated from known concentrations of glyphosate.[1]

Experimental Protocols

- 1. Materials and Reagents
- **Glyphosate Isopropylammonium** Standard (analytical grade)
- Glyphosate ELISA Kit (containing anti-Glyphosate Antibody, Enzyme Conjugate, Wash Buffer, Substrate Solution, Stop Solution, and Diluent/Zero Standard)[1]
- Derivatization Reagent and Diluent[2]
- Microtiter plate coated with a secondary antibody[1]
- Precision pipettes and tips
- Glass test tubes[2]
- Vortex mixer
- Microplate ELISA reader with a 450 nm filter
- Deionized water
- 2. Preparation of Glyphosate Isopropylammonium Standard Curve

A standard curve must be generated for each assay run.[1] The following protocol is for the preparation of a typical standard curve with concentrations of 0, 0.075, 0.20, 0.5, 1.0, and 4.0 ppb (ng/mL).[1]

- Allow all reagents to reach room temperature (20-25°C) before use.[1]
- Prepare Working Wash Buffer: Dilute the concentrated Wash Buffer (5X) with deionized water at a 1:5 ratio.[1]

Methodological & Application





- Prepare Derivatization Reagent: Dilute the Derivatization Reagent with the Derivatization Reagent Diluent. For example, add 3.5 mL of diluent to the reagent vial.[2][3] Vortex thoroughly.[2][3] The diluted reagent should be used within 8 hours.[4]
- Label Glass Test Tubes: Label tubes for each standard concentration (0, 0.075, 0.20, 0.5, 1.0, 4.0 ppb) in duplicate or triplicate.
- Aliquot Standards: Pipette 250 μL of each standard into the corresponding labeled glass test tube.[2][3]
- Add Assay Buffer: Add 1 mL of Assay Buffer to each tube and vortex to mix.[2][3]
- Derivatization: Add 100 μL of the diluted derivatization reagent to each tube.[2][3] Vortex immediately and thoroughly after addition until no swirling lines are visible.[4]
- Incubate: Allow the tubes to incubate at room temperature for 10 minutes.[2][3] The derivatized standards are now ready for the ELISA procedure.

3. ELISA Procedure

- Add Derivatized Standards: Pipette 50 μL of each derivatized standard into the appropriate wells of the microtiter plate.[5]
- Add Anti-Glyphosate Antibody: Add 50 μL of the anti-Glyphosate Antibody Solution to each well.[5] Cover the plate and mix by moving the plate in a circular motion on the benchtop for 30 seconds.[5] Incubate for 30 minutes at room temperature.[5]
- Add Enzyme Conjugate: Add 50 μL of the Enzyme Conjugate solution to each well.[5] Cover and mix for 30 seconds.[5] Incubate for 60 minutes at room temperature.[5]
- Wash Plate: After incubation, discard the contents of the wells. Wash the plate three times with 250 μL of 1X washing buffer per well.[5] After the final wash, pat the plate dry on a stack of paper towels to remove any remaining buffer.[5]
- Add Substrate: Add 150 μL of the Substrate/Color Solution to each well.[5] Mix gently for 30 seconds and incubate at room temperature for 20-30 minutes, protected from direct sunlight.



- Stop Reaction: Add 100 μ L of Stop Solution to each well in the same sequence as the substrate addition.
- Read Absorbance: Read the absorbance at 450 nm using a microplate ELISA reader within 15 minutes of adding the stop solution.

4. Data Analysis

- Calculate Mean Absorbance: Calculate the average absorbance value for each set of replicate standards.
- Calculate %B/Bo: The binding of each standard is expressed as a percentage of the maximum binding (Bo), which is the absorbance of the zero standard (0 ppb). %B/Bo = (Mean Absorbance of Standard / Mean Absorbance of Zero Standard) x 100
- Construct Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding glyphosate concentration (X-axis) on a semi-logarithmic graph.[1]
- Determine Sample Concentrations: The concentration of glyphosate in unknown samples is determined by interpolating their %B/B₀ values from the standard curve.[1][6]

Data Presentation

Table 1: Example Data for Glyphosate Isopropylammonium Standard Curve

Deviation %B/B₀
100.0%
81.6%
55.2%
34.0%
21.0%
8.5%

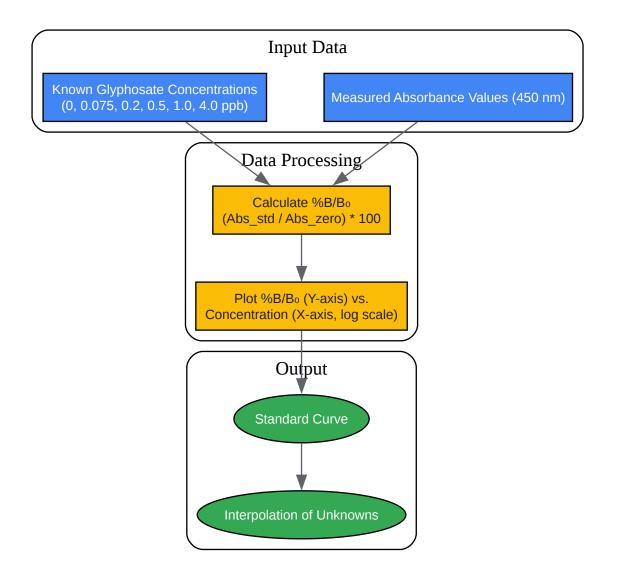


Visualizations



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Figure 1. Experimental workflow for glyphosate quantification by competitive ELISA.



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Figure 2. Logical relationship for generating a standard curve.

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